molecular formula C24H36O6 B601723 (S,S)-3-Hydroxy Lovastatin CAS No. 127910-58-1

(S,S)-3-Hydroxy Lovastatin

Cat. No. B601723
M. Wt: 420.54
InChI Key:
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Description

Lovastatin belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed by the body to make cholesterol . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Lovastatin is biosynthesized in the filamentous fungus Aspergillus terreus . A new mechanism, which regulates lovastatin biosynthesis, at the transcriptional level, has been discovered: reactive oxygen species (ROS) regulation . Also, new unexpected environmental stimuli have been identified, which induce the synthesis of lovastatin, like quorum sensing-type molecules and support stimuli .


Molecular Structure Analysis

Lovastatin crystallizes into the orthorhombic space group P 2 1 2 1 2 1 with four molecules in the unit cell . Lovastatin exhibits both positional and dynamic disorder of the S -butanoate arm in the bulk crystal structure .


Chemical Reactions Analysis

The conformational behavior of the drug molecule lovastatin in the crystallographically disordered solid and at crystal surfaces has been explored through a combination of computational modeling and spectroscopy . Gas-phase and periodic quantum-chemical calculations are used to study the potential energy surface associated with rotatable bonds to examine the disorder in bulk .


Physical And Chemical Properties Analysis

The physicochemical properties of compounds have been used for more than a century to predict or estimate pharmacokinetic processes . The most well-known property is lipophilicity, often defined as the partition coefficient between octanol and water . This property is related to passive diffusion across cell membranes, solubility, interaction with receptors, metabolism, and toxicity .

Scientific Research Applications

HMG-CoA Reductase Inhibition and Cholesterol Synthesis

(S,S)-3-Hydroxy Lovastatin and its analogs are primarily studied for their role as HMG-CoA reductase inhibitors, a crucial enzyme in the cholesterol synthesis pathway. Grundy (1988) highlighted the significance of these inhibitors in treating hypercholesterolemia, emphasizing their potential in significantly reducing plasma cholesterol levels when used in relatively low doses. The review pointed out the promising future of these drugs, especially if long-term adverse effects remain minimal, marking a new era in hypercholesterolemia treatment (Grundy, 1988).

Pharmacokinetic Properties and Metabolism

The pharmacokinetic and pharmacodynamic properties of statins, including (S,S)-3-Hydroxy Lovastatin, have been a subject of extensive research. Shitara & Sugiyama (2006) reviewed the pharmacokinetic aspects and physicochemical properties of statins, focusing on their metabolism by cytochrome P450 enzymes and their interaction with hepatic uptake transporters. This comprehensive review provides insights into the pharmacokinetic alterations of statins and suggests that understanding these properties is crucial for predicting pharmacokinetic alterations and avoiding adverse effects, especially in cases involving coadministration with other drugs or in patients with reduced drug metabolism and transport activities (Shitara & Sugiyama, 2006).

Comparative Efficacy in Hypercholesterolemia

Comparative trials have evaluated the efficacy of different HMG-CoA reductase inhibitors, including (S,S)-3-Hydroxy Lovastatin. Illingworth & Tobert (1994) assessed the hypocholesterolemic effects of these drugs, confirming their dose-response curves and comparing their relative potencies. The study concluded that despite differences in hypolipidemic effects, HMG-CoA reductase inhibitors, as a class, are the most effective agents available for reducing elevated concentrations of LDL-cholesterol (Illingworth & Tobert, 1994).

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3S)-3-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIPDDGCLUETGA-DKAWXBQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857785
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-3-Hydroxy Lovastatin

CAS RN

127910-58-1
Record name (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S,3S)-3-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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